molecular formula C15H9BrN4S B2992458 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-15-5

6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2992458
CAS No.: 537017-15-5
M. Wt: 357.23
InChI Key: AGKWAYAKOVGOJQ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by its bromophenyl and phenyl groups attached to a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process may also include purification steps to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromophenyl and phenyl groups, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its potential biological activity. It may be used as a probe to investigate biological processes or as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with molecular targets and pathways. The bromophenyl and phenyl groups can engage in non-covalent interactions with biological macromolecules, influencing their activity. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.

  • 4-Bromodiphenyl ether: Features a bromophenyl group linked to a phenyl ether group.

  • 2,4,6-Tribromophenol: A brominated phenol with multiple bromine atoms on the benzene ring.

Uniqueness: 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core, which is not commonly found in other bromophenyl compounds. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKWAYAKOVGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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